![molecular formula C19H19N3O3S B14365593 3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide CAS No. 90234-17-6](/img/structure/B14365593.png)
3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide is a complex organic compound with a unique structure that combines a naphthalene ring with a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide typically involves multiple steps, starting with the preparation of the naphthalene and benzamide precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography and recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include disiamylborane, dicyclohexylborane, and diisopinocamphenylborane . These reagents are often employed under specific conditions to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Applications De Recherche Scientifique
3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide
- Other benzamide derivatives with similar structural features
Uniqueness
What sets 3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide apart from similar compounds is its unique combination of a naphthalene ring and a benzamide moiety. This structural feature may confer specific properties and reactivity that are not observed in other related compounds.
Propriétés
Numéro CAS |
90234-17-6 |
|---|---|
Formule moléculaire |
C19H19N3O3S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
3-(dimethylsulfamoylamino)-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C19H19N3O3S/c1-22(2)26(24,25)21-16-10-5-9-15(13-16)19(23)20-18-12-6-8-14-7-3-4-11-17(14)18/h3-13,21H,1-2H3,(H,20,23) |
Clé InChI |
BDHGGFGVGUJLII-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
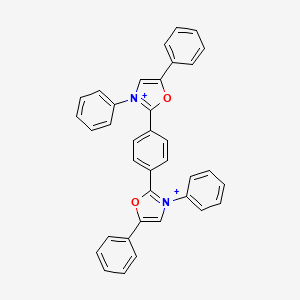

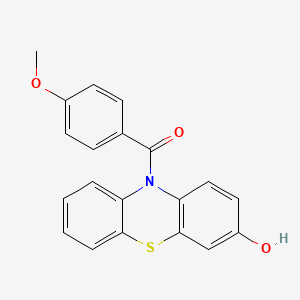
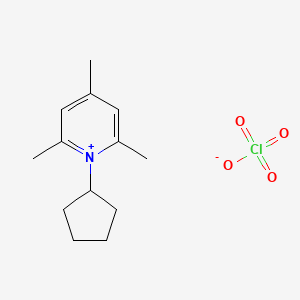

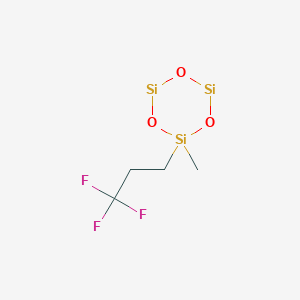
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
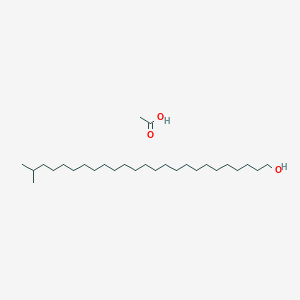
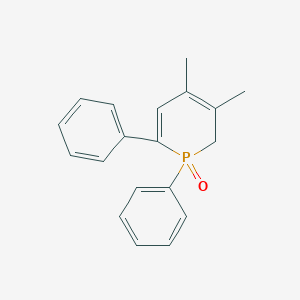
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
